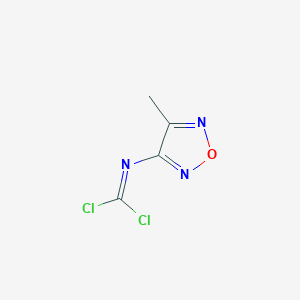
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is a heterocyclic compound containing a 1,2,5-oxadiazole ring substituted with a carbonimidic dichloride group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- typically involves the reaction of 4-methyl-1,2,5-oxadiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products. The reaction can be represented as follows:
4-methyl-1,2,5-oxadiazole+phosgene→carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the use of phosgene. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form carbonimidic acid derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to different functionalized products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases can be employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of carbonimidic acid derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced oxadiazole derivatives.
科学研究应用
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a probe for studying biological processes and interactions due to its reactive functional groups.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- involves its reactive dichloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects. The oxadiazole ring may also interact with specific molecular targets, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen and oxygen atoms.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Thiadiazole Derivatives: These compounds contain sulfur instead of oxygen in the ring.
Uniqueness
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is unique due to its specific substitution pattern and the presence of a reactive dichloride group. This combination of features makes it particularly useful for applications requiring selective reactivity and functionalization.
属性
CAS 编号 |
588730-08-9 |
|---|---|
分子式 |
C4H3Cl2N3O |
分子量 |
179.99 g/mol |
IUPAC 名称 |
1,1-dichloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)methanimine |
InChI |
InChI=1S/C4H3Cl2N3O/c1-2-3(7-4(5)6)9-10-8-2/h1H3 |
InChI 键 |
AHCFWXCGIHJDHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NON=C1N=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


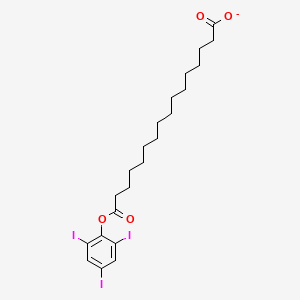
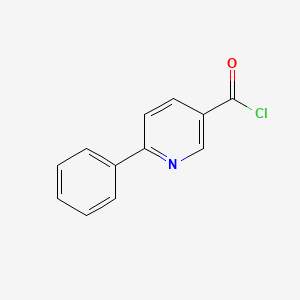
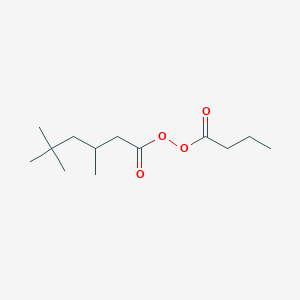
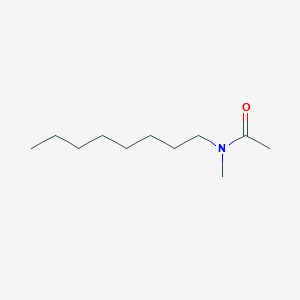
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
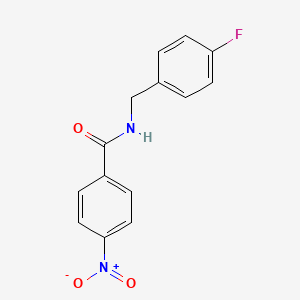
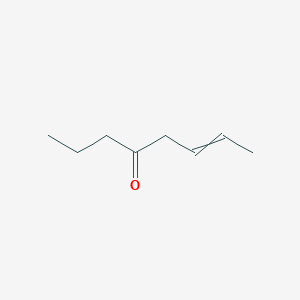
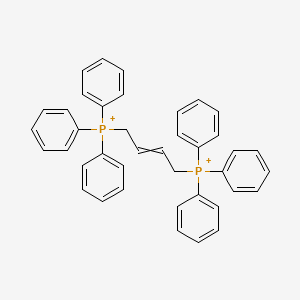
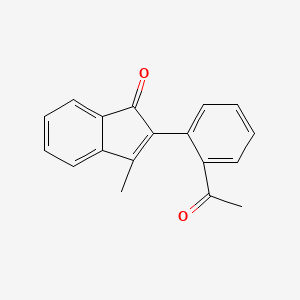
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)

